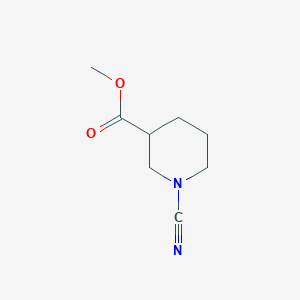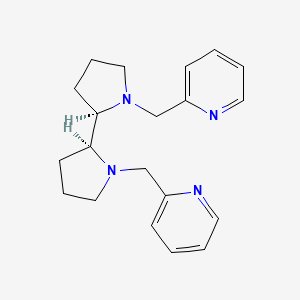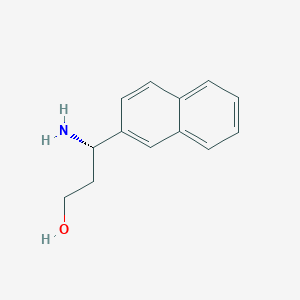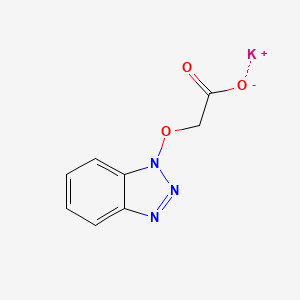![molecular formula C6H9N3S B13070280 {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with appropriate reagents yields the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[2,1-b][1,3]thiazole-5-carboxylic acid, while reduction can produce the corresponding alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
This compound has shown potential as a bioactive molecule with applications in the development of pharmaceuticals. It has been studied for its antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated as potential treatments for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It has applications in the creation of polymers, dyes, and other advanced materials .
Mecanismo De Acción
The mechanism of action of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine involves its interaction with specific molecular targets within cells. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: A closely related compound with similar structural features.
Benzimidazo[2,1-b][1,3]thiazole: Another related compound with a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core.
Uniqueness
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature allows for unique interactions with biological targets and provides distinct chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C6H9N3S |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C6H9N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h4H,1-3,7H2 |
Clave InChI |
XAPJCDOBECGJJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC=C(N21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
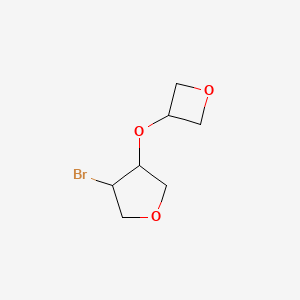

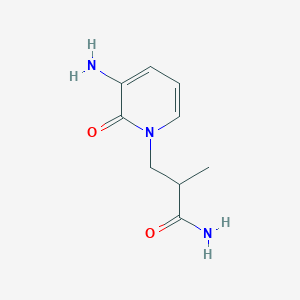

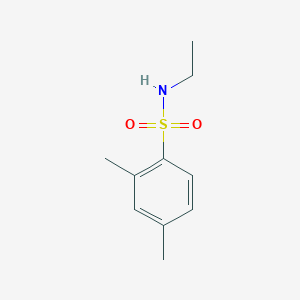

![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)
